Molecular weight and formula of 3-(2-Chloro-4-fluorophenoxy)propanoic acid
Molecular weight and formula of 3-(2-Chloro-4-fluorophenoxy)propanoic acid
Title: Comprehensive Characterization and Mechanistic Profiling of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid: Molecular Weight, Formula, and Application Dynamics
Executive Summary
As drug discovery and agrochemical development pivot toward highly optimized, metabolically stable scaffolds, halogenated phenoxypropanoic acids have emerged as critical structural intermediates. This whitepaper provides an in-depth technical analysis of 3-(2-Chloro-4-fluorophenoxy)propanoic acid . Moving beyond basic physicochemical properties, this guide details the causality behind its structural design, establishes self-validating analytical workflows for its characterization, and maps its synthetic and mechanistic pathways.
Structural and Physicochemical Profiling
The foundational identity of a molecule dictates its pharmacokinetic and environmental behavior. The precise molecular formula and weight of 3-(2-Chloro-4-fluorophenoxy)propanoic acid are summarized below.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
| Chemical Name | 3-(2-Chloro-4-fluorophenoxy)propanoic acid | IUPAC standard nomenclature. |
| Molecular Formula | Defines the exact atomic composition. | |
| Molecular Weight | 218.61 g/mol | Standard molar mass for stoichiometric calculations. |
| Monoisotopic Mass | 218.0146 Da | Target exact mass for high-resolution mass spectrometry. |
| Hydrogen Bond Donors | 1 | Contributed by the terminal carboxylic acid. |
| Hydrogen Bond Acceptors | 4 | Contributed by the ether oxygen and carboxylate group. |
Mechanistic Rationale of the Halogenation Pattern:
The specific 2-chloro-4-fluoro substitution pattern is not arbitrary; it is a highly engineered bioisosteric design. As demonstrated in comparative halogen studies, the ortho-chlorine atom provides significant polarizability (
Analytical Characterization Workflows
To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems , meaning the methodology inherently confirms the success and accuracy of the experiment.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact monoisotopic mass (218.0146 Da) and empirical formula.
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Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.
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Causality: Methanol ensures complete solvation of the lipophilic halogenated ring while remaining highly compatible with the electrospray ionization (ESI) source[3].
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Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Causality: The acidic modifier maintains the carboxylic acid in its neutral, protonated state during chromatography, preventing peak tailing and ensuring reproducible retention times.
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Ionization (Self-Validating Step): Operate the ESI source in negative ion mode (ESI-). To ensure sub-5 ppm mass accuracy, infuse a lock-mass solution of Leucine Enkephalin (
m/z 554.2620) continuously via a secondary reference spray.-
Causality: ESI- is chosen because the carboxylic acid moiety readily deprotonates. The lock-mass continuously calibrates the time-of-flight (TOF) analyzer, validating that the observed
peak at m/z 217.0073 is an exact match for .
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Protocol 2: Nuclear Magnetic Resonance (NMR) Structural Elucidation
Objective: Validate the 2,4-halogen substitution pattern on the aromatic ring.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality:
is selected over polar solvents like DMSO- to prevent solvent-induced hydrogen bonding shifts of the carboxylic acid proton, allowing for clear observation of the broad singlet downfield (~11.0 ppm).
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1H NMR Acquisition (Self-Validating Step): Acquire 16 transients with an extended relaxation delay (D1) of 5 seconds.
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Causality: A prolonged D1 ensures complete longitudinal relaxation of the aromatic protons. This establishes a self-validating quantitative integration, confirming the exact 1:1:1 ratio of the three distinct aromatic protons on the benzene ring.
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Synthetic Pathway & Workflow
The synthesis of 3-(2-Chloro-4-fluorophenoxy)propanoic acid relies on a carefully controlled nucleophilic substitution.
Step-by-Step Methodology:
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Deprotonation: In a flame-dried round-bottom flask, suspend 2-chloro-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (
, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF). Stir at room temperature for 30 minutes.-
Causality:
is a mild base that quantitatively generates the phenoxide nucleophile without causing unwanted side reactions (such as the premature hydrolysis of the alkylating agent).
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Alkylation: Add 3-bromopropanoic acid (1.1 eq) dropwise. Elevate the temperature to 80°C and stir for 6 hours.
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Causality: The elevated temperature provides the necessary activation energy for the
displacement of the bromide ion.
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Quenching & Phase-Switch Extraction (Self-Validating Step): Cool the mixture and quench with ice water. Wash with diethyl ether to remove unreacted phenol. Acidify the aqueous layer to pH 2 using 1M HCl.
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Causality: Acidification protonates the product's carboxylate group, drastically reducing its aqueous solubility and forcing it to precipitate. This phase-switching acts as a built-in purification step, ensuring only the acidic product is isolated.
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Step-by-step synthetic workflow for 3-(2-Chloro-4-fluorophenoxy)propanoic acid.
Mechanistic Applications: Agrochemicals and Drug Design
In agrochemical and pharmaceutical design, the positioning of the ether linkage is paramount. While 2-phenoxypropanoic acids are renowned for their chiral inhibition of acetyl-CoA carboxylase (ACCase) in herbicidal applications[4], the 3-phenoxypropanoic acid scaffold—lacking a stereocenter at the alpha position—serves distinct, highly specialized roles.
Because it cannot form the specific chiral interactions required for ACCase inhibition, this molecule is frequently leveraged as a stable, lipophilic linker in PROTACs, as a synthetic intermediate for bioactive amides, or as a crop safener[5]. The 2-chloro-4-fluoro substitution pattern is specifically engineered to optimize the pharmacokinetic or environmental degradation profile of the resulting active ingredient, ensuring it reaches its intracellular target without premature metabolic breakdown.
Mechanistic pathway highlighting the role of halogenation in membrane permeation and stability.
References
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[1] Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design | Source: Chemical Science (RSC Publishing) | URL:[Link]
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[2] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | Source: PMC / NIH | URL:[Link]
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[3] Title: 3-Phenoxypropionic acid (Mass Spectrometry Data) | Source: PubChem - NIH | URL: [Link]
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[4] Title: Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment | Source: Juniper Publishers | URL:[Link]
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
